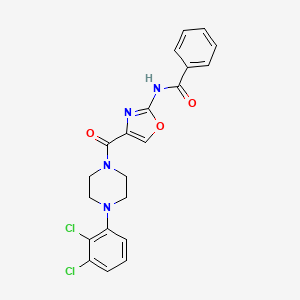
tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate: is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate typically involves the following steps:
Cyclization Reaction: The starting material, an appropriate aniline derivative, undergoes a cyclization reaction with a suitable aldehyde or ketone to form the quinoline core.
Hydrogenation: The quinoline core is then subjected to hydrogenation to reduce the double bonds, resulting in the formation of the octahydroquinoline structure.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient reactions.
Purification: Advanced purification techniques to obtain high-purity product.
化学反応の分析
Types of Reactions
Tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of fully hydrogenated quinoline derivatives.
Substitution: Formation of halogenated or alkylated quinoline derivatives.
科学的研究の応用
Tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
作用機序
The mechanism of action of tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the tert-butyl ester group.
Octahydroquinoline: A fully hydrogenated derivative of quinoline.
Tert-butyl 3-oxoquinoline-1(2H)-carboxylate: A similar compound without the octahydro structure.
Uniqueness
Tert-butyl 3-oxooctahydroquinoline-1(2H)-carboxylate is unique due to its specific combination of functional groups and hydrogenated structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
特性
IUPAC Name |
tert-butyl 3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-9-11(16)8-10-6-4-5-7-12(10)15/h10,12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSSVLQZVXCZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC2C1CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE](/img/structure/B2489896.png)


![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2489901.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide](/img/structure/B2489902.png)
![3,4-dimethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2489903.png)




![[6-(Difluoromethyl)-5-methoxypyridin-2-yl]methanamine](/img/structure/B2489914.png)


